molecular formula C8H11FN2 B1428104 1-N-ethyl-5-fluorobenzene-1,2-diamine CAS No. 1081777-81-2

1-N-ethyl-5-fluorobenzene-1,2-diamine

Cat. No.: B1428104
CAS No.: 1081777-81-2
M. Wt: 154.18 g/mol
InChI Key: GQAFYBNIYSXRBN-UHFFFAOYSA-N
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Description

1-N-Ethyl-5-fluorobenzene-1,2-diamine (CAS 1081777-81-2) is a fluorinated aromatic diamine that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound is a versatile fluorinated building block, specifically designed for the synthesis of substituted benzimidazole cores . The incorporation of fluorine atoms and specific ring substituents is a critical strategy in the development of novel bioactive molecules. Research indicates that fluorinated benzimidazole derivatives demonstrate significant potential in antimicrobial studies, particularly for the development of antitubercular agents against H37Rv strains of Myanmar tuberculosis . The mechanism of action for such derivatives often involves targeting essential bacterial pathways. As a 1,2-diamine, this chemical scaffold is also of high value in the asymmetric synthesis of chiral ligands and organocatalysts, which are pivotal in advanced synthetic organic chemistry . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Properties

IUPAC Name

2-N-ethyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAFYBNIYSXRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination

Electrophilic aromatic substitution using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is commonly employed to introduce the fluorine atom at the 5-position of the benzene ring. Control of temperature (typically 0–25°C) is critical to avoid polyfluorination or ring degradation.

Nitration

Nitration is typically performed using a mixture of nitric acid and sulfuric acid under controlled temperature (0–5°C) to introduce nitro groups at the 1,2-positions relative to the fluorine substituent. The regioselectivity favors ortho- and para-nitration relative to fluorine due to its electron-withdrawing effect.

Reduction of Nitro Groups to Amines

Reduction of the dinitro intermediate to the corresponding diamine is a critical step. Two main methods are reported:

  • Catalytic hydrogenation : Using Pd/C catalyst under hydrogen atmosphere at mild temperatures (room temperature to 50°C) in ethanol or ethyl acetate solvents.
  • Chemical reduction : Using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux (approximately 75°C) for 5–7 hours, followed by basification with NaOH and extraction.

The SnCl₂ method is widely used for its simplicity and good yields, although it requires careful handling of acidic waste.

N-ethylation of the Diamine

N-ethylation is typically achieved by reacting the diamine with ethyl halides (ethyl bromide or ethyl chloride) under basic conditions. The reaction is usually performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like potassium carbonate (K₂CO₃) to neutralize the acid by-products.

An alternative industrial method involves the gas-phase catalytic reaction of ethylenediamine with diethyl carbonate over molecular sieve catalysts at elevated temperatures (150–300°C), producing N-ethyl ethylenediamine with high selectivity and minimal environmental discharge. Although this method is for N-ethylethylenediamine, analogous principles apply to aromatic diamines.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Fluorination Selectfluor® or NFSI 0–25°C 1–3 hours 70–85 Temperature control critical to avoid side reactions
Nitration HNO₃/H₂SO₄ (mixed acid) 0–5°C 1–2 hours 60–75 Regioselective for ortho/para positions relative to fluorine
Reduction (SnCl₂) SnCl₂·2H₂O in ethanol, reflux 75°C 5–7 hours 80–90 Followed by basification and extraction; diamine often used crude in next step
N-ethylation Ethyl bromide, K₂CO₃ in DMF, reflux or room temp 40–80°C 3–6 hours 62–65 Industrial methods may use gas-phase catalysis with molecular sieves for better efficiency

Research Findings and Notes

  • The SnCl₂ reduction method provides a convenient and efficient route to convert nitro groups to amines, but the diamine product is often unstable and used directly in subsequent steps without purification.
  • Gas-phase catalytic ethylation using diethyl carbonate and molecular sieves offers an environmentally friendly alternative with no harmful by-product emissions and allows recycling of unreacted materials.
  • N-ethylation using ethyl bromide generates hydrogen bromide as a by-product, which is corrosive and toxic, requiring careful handling and neutralization.
  • The fluorine substituent influences the electronic properties of the aromatic ring, affecting regioselectivity in nitration and subsequent reactions.

Summary Table of Preparation Methods

Method Description Advantages Disadvantages Typical Yield (%)
Electrophilic Fluorination + Nitration + SnCl₂ Reduction + N-ethylation Multi-step synthesis involving classical aromatic substitution and chemical reduction Well-established, moderate cost Multi-step, handling of toxic reagents 60–85 (each step)
Gas-phase Catalytic Ethylation (for N-ethylation step) Reaction of diamine with diethyl carbonate over molecular sieve catalysts Environmentally friendly, no emissions Requires specialized equipment 62–65

Chemical Reactions Analysis

1-N-ethyl-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

1-N-ethyl-5-fluorobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-N-ethyl-5-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs of 1-N-ethyl-5-fluorobenzene-1,2-diamine include substituted benzene-1,2-diamines with variations in substituent type, position, and electronic properties. Below is a comparative analysis:

Compound Substituents Electronic Effects Key Properties
This compound N1-Ethyl, C5-Fluorine Ethyl (EDG), Fluorine (EWG) Enhanced stability; moderate solubility in polar solvents
4-Methylbenzene-1,2-diamine C4-Methyl Methyl (EDG) Higher reactivity in condensation reactions; used in indoloquinoxaline synthesis
4-Chlorobenzene-1,2-diamine C4-Chlorine Chlorine (EWG) Lower reaction rates in nucleophilic substitutions; moderate yields in syntheses
5-Chloro-N1-phenylbenzene-1,2-diamine N1-Phenyl, C5-Chlorine Phenyl (EDG), Chlorine (EWG) High molecular weight; used in corrosion inhibition and coordination chemistry
4-Fluoro-5-nitrobenzene-1,2-diamine C4-Fluorine, C5-Nitro Fluorine (EWG), Nitro (EWG) High thermal stability; precursor for explosive derivatives

Notes:

  • EDG : Electron-donating group; EWG : Electron-withdrawing group.
  • Substituent positions significantly influence electronic distribution. For example, fluorine at C5 (meta to amines) exerts a stronger inductive effect than para-substituted halogens .

Biological Activity

1-N-ethyl-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C₈H₁₁FN₂. Its unique structure, featuring an ethyl group and a fluorine atom, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.

The compound's structure can be represented as follows:

C8H11FN2\text{C}_8\text{H}_{11}\text{FN}_2

This configuration allows for interactions with various biological targets, influencing enzyme and receptor activities. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains. For example, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in agar diffusion assays.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound may interact with bacterial cell membranes or specific metabolic pathways, although the exact mechanisms remain to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines. For instance, in assays involving human leukemia cells, treatment with this compound resulted in increased rates of apoptosis compared to control groups.

Case Study: Apoptosis Induction
In a study assessing its effects on K562 leukemia cells:

  • Concentration Tested: 20 µM
  • Apoptotic Cells (treated): 6.35%
  • Apoptotic Cells (untreated): 27.05%

These results highlight the compound's potential as an anticancer agent by significantly reducing the number of apoptotic cells in treated samples compared to untreated controls .

The mechanisms underlying the biological activities of this compound are still under investigation. However, initial hypotheses suggest that it may act through:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the compound could facilitate penetration into bacterial membranes.
  • Inhibition of Key Enzymatic Pathways: Potential interactions with enzymes involved in cellular metabolism may lead to growth inhibition in microbial and cancer cells.
  • Induction of Apoptosis: Evidence suggests that it may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey Differences
1-N-ethylbenzene-1,2-diamineLacks fluorine; different reactivity
1-N-ethyl-4-fluorobenzene-1,2-diamineFluorine position affects properties
1-N-methyl-5-fluorobenzene-1,2-diamineMethyl group alters steric properties

These comparisons underscore the significance of the fluorine atom and ethyl substitution in enhancing biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-N-ethyl-5-fluorobenzene-1,2-diamine in high purity?

Methodological Answer: A two-step approach is recommended:

Reduction of Nitro Precursors: Start with 5-fluoro-2-nitroaniline. Reduce the nitro group using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours), followed by alkaline workup to isolate the 5-fluorobenzene-1,2-diamine intermediate .

N-Ethylation: React the diamine with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC or HPLC to optimize yield and purity.

Key Considerations:

  • Use anhydrous conditions for alkylation to avoid hydrolysis of the ethylating agent.
  • Purify intermediates via column chromatography or recrystallization to remove unreacted starting materials.

Q. How should researchers characterize the structure of this compound?

Methodological Answer: Employ a multi-technique approach:

  • NMR Spectroscopy:
    • ¹H NMR: Look for NH₂ signals (~δ 4.5–5.5 ppm, broad) and ethyl group signals (CH₃: δ ~1.2 ppm; CH₂: δ ~3.3 ppm).
    • ¹⁹F NMR: A singlet near δ -110 ppm confirms the fluorine substituent.
  • IR Spectroscopy: Identify NH₂ stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • Mass Spectrometry: ESI-MS or GC-MS to confirm the molecular ion ([M+H]⁺ expected at m/z 199).
  • X-ray Crystallography (if crystalline): Refine using SHELXL for precise structural determination .

Q. What are the stability considerations for this compound during experimental workflows?

Methodological Answer:

  • Storage: Store at -20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation and photodegradation .
  • Handling: Use freshly distilled solvents to avoid moisture-induced decomposition.
  • In-Process Stability: Conduct reactions under nitrogen and avoid prolonged heating (>80°C) to minimize degradation.

Advanced Research Questions

Q. How can researchers address low yields during N-ethylation of 5-fluorobenzene-1,2-diamine?

Methodological Answer: Low yields often stem from competing side reactions (e.g., over-alkylation or oxidation):

  • Optimize Stoichiometry: Use a slight excess of ethylating agent (1.2–1.5 equivalents) to ensure complete mono-alkylation.
  • Catalytic Enhancement: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
  • By-Product Analysis: Characterize impurities via LC-MS and adjust reaction conditions (e.g., lower temperature) to suppress their formation.

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

Methodological Answer:

  • Tautomerism: Use variable-temperature NMR to observe dynamic equilibria (e.g., amine-imine tautomerism).
  • Computational Validation: Perform DFT calculations (e.g., Gaussian 09) to predict ¹H/¹³C chemical shifts and compare with experimental data .
  • Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography for unambiguous assignments .

Q. What strategies mitigate instability in downstream applications (e.g., coordination chemistry or drug discovery)?

Methodological Answer:

  • Derivatization: Convert the diamine into stable complexes (e.g., metal-organic frameworks) or salts (e.g., hydrochloride) .
  • Protective Groups: Temporarily protect NH₂ groups with Boc (tert-butoxycarbonyl) during multi-step syntheses .
  • Real-Time Monitoring: Use in-situ IR or Raman spectroscopy to detect decomposition during reactions .

Q. How can computational methods predict the biological or catalytic potential of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors) .
  • DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity or corrosion inhibition potential .
  • ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., solubility, bioavailability) for drug development pipelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-N-ethyl-5-fluorobenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
1-N-ethyl-5-fluorobenzene-1,2-diamine

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